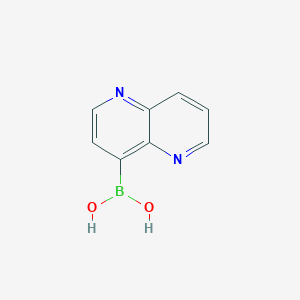
(1,5-Naphthyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Naphthyridin-4-yl)boronic acid is a boronic acid derivative of the heterocyclic compound 1,5-naphthyridine. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Naphthyridin-4-yl)boronic acid typically involves the borylation of 1,5-naphthyridine derivatives. One common method is the palladium-catalyzed borylation of halogenated 1,5-naphthyridines using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: (1,5-Naphthyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can yield various hydrogenated derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products: The major products formed from these reactions include N-alkylated and N-arylated derivatives, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(1,5-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,5-Naphthyridin-4-yl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, it acts as a nucleophilic partner, transferring its boron-bound organic group to a palladium catalyst, which then couples with an electrophilic partner . In biological systems, its derivatives may inhibit enzymes by binding to active sites or interacting with specific molecular targets, disrupting normal cellular processes .
Comparison with Similar Compounds
1,8-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom positions.
2,7-Naphthyridine: Similar structure but with nitrogen atoms at different positions.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness: (1,5-Naphthyridin-4-yl)boronic acid is unique due to its specific positioning of nitrogen atoms, which influences its chemical reactivity and biological activity. Its boronic acid functionality also makes it particularly valuable in cross-coupling reactions, setting it apart from other naphthyridine derivatives .
Properties
Molecular Formula |
C8H7BN2O2 |
|---|---|
Molecular Weight |
173.97 g/mol |
IUPAC Name |
1,5-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-3-5-10-7-2-1-4-11-8(6)7/h1-5,12-13H |
InChI Key |
YIVZDWRNGMHKFA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=NC=C1)C=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















